molecular formula C5H5Br2N3 B12845612 2,6-dibromo-N-methylpyrimidin-4-amine

2,6-dibromo-N-methylpyrimidin-4-amine

Cat. No.: B12845612
M. Wt: 266.92 g/mol
InChI Key: UMUOUCLHEMOZSQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative characterized by bromine atoms at the 2- and 6-positions of the pyrimidine ring and a methylamine substituent at the 4-position. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, which confer distinct electronic properties compared to benzene or pyridine rings. While specific synthetic data for this compound are absent in the provided evidence, analogous pyrimidine derivatives in the literature (e.g., 2,6-dimethylfuro[2,3-d]pyrimidin-4-amines) suggest that its synthesis may involve halogenation of a pre-functionalized pyrimidine core .

Properties

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

IUPAC Name

2,6-dibromo-N-methylpyrimidin-4-amine

InChI

InChI=1S/C5H5Br2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10)

InChI Key

UMUOUCLHEMOZSQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 2,6-dibromo-N-methylpyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed

    Substitution: Formation of N-methylpyrimidin-4-amine derivatives with various functional groups.

    Oxidation: Formation of N-methylpyrimidin-4-amine N-oxide.

    Reduction: Formation of N-methylpyrimidin-4-amine or debrominated derivatives.

Scientific Research Applications

2,6-Dibromo-N-methylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Compounds with structural similarities to 2,6-dibromo-N-methylpyrimidin-4-amine include:

  • 2,6-Dimethylpyrimidines (e.g., compounds 21–25 from ): These feature methyl groups at the 2- and 6-positions and aryl amines at the 4-position. Methyl groups are smaller and less electronegative than bromine, resulting in lower molecular weights and reduced intermolecular forces. For example, N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) has a melting point of 160.6–162.1 °C and an 80% synthesis yield . In contrast, bromine’s bulk and polarizability in 2,6-dibromo-N-methylpyrimidin-4-amine would likely elevate its melting point and reduce solubility in nonpolar solvents.
  • N,N-Dimethylpyridine Derivatives (e.g., 2,6-dibromo-N,N-dimethylpyridin-4-amine from ): Pyridine lacks the second nitrogen atom of pyrimidine, reducing aromatic stabilization and altering electronic properties. The dimethylamine group in this pyridine derivative may enhance solubility compared to the mono-methylamine group in the pyrimidine analog .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents (2,6,4) Melting Point (°C) Synthesis Yield Rf Value (Solvent System)
N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) Methyl, Methyl, N-(4-ethoxyphenyl) 160.6–162.1 80% 0.51 (EtOAc/hexane 1:3)
N-1-benzofuran-5-yl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (23) Methyl, Methyl, N-(benzofuranyl) 173.4–175.0 66% 0.10 (EtOAc/hexane 1:3)
2,6-Dibromo-N-methylpyrimidin-4-amine (hypothetical) Bromo, Bromo, N-methyl Estimated: 190–210 Estimated: 50–65% N/A
2,6-Dibromo-N,N-dimethylpyridin-4-amine Bromo, Bromo, N,N-dimethyl Not reported Not reported N/A

Structural and Electronic Comparisons

  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms increase ring electron deficiency, making it more reactive toward electrophilic substitution compared to pyridine. Bromine substituents further polarize the ring, enhancing susceptibility to nucleophilic attack .
  • Halogen vs.

Biological Activity

2,6-Dibromo-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by its unique structure, which includes two bromine atoms at the 2 and 6 positions and a methylamino group at the 4 position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7Br2N3
  • Molecular Weight : 264.95 g/mol

The presence of bromine substituents enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions typical for aryl halides.

The biological activity of 2,6-dibromo-N-methylpyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the pyrimidine ring structure facilitate strong interactions that can inhibit enzyme activity or alter receptor function. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activities

Research indicates that compounds similar to 2,6-dibromo-N-methylpyrimidin-4-amine exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrimidine derivatives are often investigated for their ability to inhibit microbial growth. Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antitumor Activity : Similar pyrimidine compounds have shown significant activity against cancer cell lines. The potential for 2,6-dibromo-N-methylpyrimidin-4-amine to act as an anticancer agent is supported by its structural characteristics.
  • Inhibition of Trypanosoma brucei AdoMetDC : In studies focusing on human African trypanosomiasis (HAT), pyrimidineamine inhibitors were identified that showed selectivity for the T. brucei AdoMetDC enzyme over human counterparts. These findings indicate that 2,6-dibromo-N-methylpyrimidin-4-amine could be part of a series of compounds with potential therapeutic effects against this parasite .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibitory effects against various pathogens
AntitumorSignificant inhibition of cancer cell lines
Trypanosomiasis InhibitionSelective inhibition of T. brucei AdoMetDC

Case Study: Inhibition of Dihydrofolate Reductase

A study on pyrimidine derivatives assessed their inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). Compounds in this study demonstrated promising inhibitory activity with IC50 values ranging from low nanomolar to micromolar concentrations. The structure–activity relationship (SAR) highlighted the importance of specific substituents for enhancing biological activity .

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